molecular formula C12H8ClN B11896298 2-(2-Chloronaphthalen-1-yl)acetonitrile

2-(2-Chloronaphthalen-1-yl)acetonitrile

Cat. No.: B11896298
M. Wt: 201.65 g/mol
InChI Key: VMXWPYHFERCGET-UHFFFAOYSA-N
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Description

2-(2-Chloronaphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C12H8ClN It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and an acetonitrile group is attached to the first position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloronaphthalen-1-yl)acetonitrile typically involves the reaction of 2-chloronaphthalene with acetonitrile under specific conditions. One common method includes the use of a base such as sodium amide in liquid ammonia, followed by the addition of acetonitrile . The reaction mixture is then stirred at a controlled temperature to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloronaphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-(2-Chloronaphthalen-1-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloronaphthalen-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in coupling reactions, it acts as a substrate that undergoes transmetalation with palladium catalysts to form new carbon-carbon bonds. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloronaphthalen-1-yl)acetonitrile is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and the types of reactions it can undergo. This positional specificity can make it more suitable for certain applications compared to its isomers.

Properties

Molecular Formula

C12H8ClN

Molecular Weight

201.65 g/mol

IUPAC Name

2-(2-chloronaphthalen-1-yl)acetonitrile

InChI

InChI=1S/C12H8ClN/c13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-14/h1-6H,7H2

InChI Key

VMXWPYHFERCGET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC#N)Cl

Origin of Product

United States

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